molecular formula C11H16ClF2N B1458047 1-(3,4-Difluorophenyl)pentan-1-amine hydrochloride CAS No. 1864056-97-2

1-(3,4-Difluorophenyl)pentan-1-amine hydrochloride

Cat. No. B1458047
CAS RN: 1864056-97-2
M. Wt: 235.7 g/mol
InChI Key: AFGBUHXNVAIEGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)pentan-1-amine hydrochloride is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the amino acid alanine, which is a key component of many proteins and enzymes. The compound can be synthesized in a laboratory through various methods, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Chromatographic Separation Techniques

The use of thin-layer chromatography for separating dinitrophenyl derivatives of steam volatile amines demonstrates the analytical application of similar compounds in identifying and quantifying amines in biological materials. This method showcases the importance of such amines in plant chemistry and their analytical detection and separation Ilert & Hartmann, 1972.

Medicinal Chemistry and Drug Design

Organotin(IV) complexes with amino acetate functionalized Schiff bases have been studied for their anticancer properties. Such research underlines the role of amines and their derivatives in the development of novel anticancer drugs, with specific structures demonstrating significant cytotoxicity against various human tumor cell lines Basu Baul et al., 2009.

Synthetic Organic Chemistry

The aminoalkylation of [1.1.1]propellane to produce high-value 3-alkylbicyclo[1.1.1]pentan-1-amines illustrates the synthetic utility of amines in constructing complex molecular architectures. This method highlights the incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, a significant contribution to the field of synthetic organic chemistry Hughes et al., 2019.

Spectroscopic Identification and Derivatization

The identification and derivatization of selected cathinones through spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction, demonstrate the critical role of amines in forensic and pharmaceutical sciences. This work illustrates the methods for characterizing and modifying amines for analytical purposes Nycz et al., 2016.

properties

IUPAC Name

1-(3,4-difluorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N.ClH/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8;/h5-7,11H,2-4,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGBUHXNVAIEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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